1-[(R)-alpha-Methylbenzyl]-1H-imidazole-5-carboxylic acid isopropyl ester
Overview
Description
Molecular Structure Analysis
Esters have the general formula R-COO-R’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group but not a hydrogen atom . The specific molecular structure of “1-[®-alpha-Methylbenzyl]-1H-imidazole-5-carboxylic acid isopropyl ester” is not provided in the sources I found.Scientific Research Applications
Stereochemical Influence on Insecticidal Activity
Research has demonstrated the significance of stereochemistry in the insecticidal efficacy of certain compounds, including those related to α-methylbenzyl esters. A study explored the impact of stereochemical configurations on insecticidal activity against pests like American cockroaches and house flies. The findings suggest that the conformation of substituents on specific atoms within the compound's structure plays a crucial role in determining its potential as an insecticide (Hasan et al., 1996).
Depsipeptide Synthesis via Active Ester Coupling
In the field of peptide synthesis, the use of active ester coupling methodologies has been explored for forming depsipeptide derivatives, which are compounds containing both peptide and ester linkages. This approach, employing protected amino acid active esters and α-hydroxy acid esters, has facilitated the synthesis of various depsipeptide derivatives, showcasing the versatility of such chemical frameworks in peptide synthesis (Stewart, 1968).
Preparation of Acid-Labile Benzyl Esters
The preparation of acid-labile esters, including those derived from benzyl alcohol, has been investigated for their potential in various chemical syntheses. Such esters have been prepared using imidazole-assisted alcoholysis, indicating the utility of imidazole derivatives in facilitating esterification reactions that yield products with specific chemical properties, such as acid lability (Stewart, 1978).
Antispermatogenic Agents
Halogenated benzylindazole-3-carboxylic acids and their derivatives, which share structural similarities with the compound , have been studied for their antispermatogenic properties. These compounds have shown significant activity in affecting testicular weight and inhibiting spermatogenesis, highlighting their potential in the development of reproductive health-related pharmaceuticals (Corsi & Palazzo, 1976).
properties
IUPAC Name |
propan-2-yl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-11(2)19-15(18)14-9-16-10-17(14)12(3)13-7-5-4-6-8-13/h4-12H,1-3H3/t12-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKLTEXFLCQQIM-GFCCVEGCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CN=CN1C(C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2C=NC=C2C(=O)OC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(R)-alpha-Methylbenzyl]-1H-imidazole-5-carboxylic acid isopropyl ester | |
CAS RN |
771422-77-6 | |
Record name | 1H-Imidazole-5-carboxylic acid, 1-[(1R)-1-phenylethyl]-, 1-methylethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.